Cas no 106149-18-2 (N-(4-phenoxyphenyl)benzenesulfonamide)
N-(4-phenoxyphenyl)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonamide, N-(4-phenoxyphenyl)-
- N-(4-phenoxyphenyl)benzenesulfonamide
- Z45639213
- WAY-607413
- CCG-302807
- BDBM50203193
- AKOS000504659
- G62503
- CHEMBL3898358
- 106149-18-2
- Oprea1_657109
- STL062457
- EN300-26868386
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- MDL: MFCD02658516
- Inchi: 1S/C18H15NO3S/c20-23(21,18-9-5-2-6-10-18)19-15-11-13-17(14-12-15)22-16-7-3-1-4-8-16/h1-14,19H
- InChI Key: TYMJYOJIIUAOJI-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(NC1C=CC(=CC=1)OC1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 325.07735
- Monoisotopic Mass: 325.07726451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 439
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 63.8Ų
Experimental Properties
- PSA: 55.4
N-(4-phenoxyphenyl)benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26868386-0.05g |
N-(4-phenoxyphenyl)benzenesulfonamide |
106149-18-2 | 95.0% | 0.05g |
$227.0 | 2025-03-20 | |
| Enamine | EN300-26868386-0.1g |
N-(4-phenoxyphenyl)benzenesulfonamide |
106149-18-2 | 95.0% | 0.1g |
$238.0 | 2025-03-20 | |
| Enamine | EN300-26868386-0.25g |
N-(4-phenoxyphenyl)benzenesulfonamide |
106149-18-2 | 95.0% | 0.25g |
$249.0 | 2025-03-20 | |
| Enamine | EN300-26868386-0.5g |
N-(4-phenoxyphenyl)benzenesulfonamide |
106149-18-2 | 95.0% | 0.5g |
$260.0 | 2025-03-20 | |
| Enamine | EN300-26868386-1g |
N-(4-phenoxyphenyl)benzenesulfonamide |
106149-18-2 | 90% | 1g |
$271.0 | 2023-09-11 | |
| Enamine | EN300-26868386-2.5g |
N-(4-phenoxyphenyl)benzenesulfonamide |
106149-18-2 | 95.0% | 2.5g |
$529.0 | 2025-03-20 | |
| Enamine | EN300-26868386-5g |
N-(4-phenoxyphenyl)benzenesulfonamide |
106149-18-2 | 90% | 5g |
$783.0 | 2023-09-11 | |
| Enamine | EN300-26868386-10g |
N-(4-phenoxyphenyl)benzenesulfonamide |
106149-18-2 | 90% | 10g |
$1163.0 | 2023-09-11 | |
| 1PlusChem | 1P0297JF-50mg |
N-(4-phenoxyphenyl)benzenesulfonamide |
106149-18-2 | 90% | 50mg |
$333.00 | 2023-12-26 | |
| 1PlusChem | 1P0297JF-100mg |
N-(4-phenoxyphenyl)benzenesulfonamide |
106149-18-2 | 90% | 100mg |
$346.00 | 2023-12-26 |
N-(4-phenoxyphenyl)benzenesulfonamide Suppliers
N-(4-phenoxyphenyl)benzenesulfonamide Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on N-(4-phenoxyphenyl)benzenesulfonamide
N-(4-phenoxyphenyl)benzenesulfonamide (CAS No. 106149-18-2): A Comprehensive Overview
N-(4-phenoxyphenyl)benzenesulfonamide (CAS No. 106149-18-2) is a sulfonamide derivative with a wide range of applications in pharmaceutical and chemical research. This compound, characterized by its unique phenyl and phenoxy functional groups, has garnered significant attention due to its potential as a building block in drug discovery and material science. Researchers and industry professionals frequently search for "N-(4-phenoxyphenyl)benzenesulfonamide uses" or "CAS 106149-18-2 properties," highlighting its relevance in modern scientific inquiries.
The molecular structure of N-(4-phenoxyphenyl)benzenesulfonamide features a benzenesulfonamide core linked to a 4-phenoxyphenyl group, which contributes to its stability and reactivity. This structural motif is often explored in the context of "sulfonamide-based inhibitors" and "aryl ether sulfonamides," terms frequently queried in academic and industrial databases. Recent studies suggest its utility in designing enzyme inhibitors, particularly in targeting proteins involved in inflammation and metabolic disorders.
In the pharmaceutical sector, N-(4-phenoxyphenyl)benzenesulfonamide is investigated for its potential as a precursor in synthesizing novel therapeutic agents. Searches like "sulfonamide drug development" and "phenoxyphenyl derivatives in medicine" reflect growing interest in its biomedical applications. Its compatibility with cross-coupling reactions also makes it valuable for creating complex molecules, aligning with trends in "green chemistry" and "sustainable synthesis."
From a material science perspective, this compound's aromaticity and sulfonamide group enable its use in polymer modification and surface functionalization. Queries such as "sulfonamide-containing polymers" and "CAS 106149-18-2 solubility" indicate its role in advanced material design. Its thermal stability and solubility profile are critical parameters for researchers optimizing formulations for coatings or adhesives.
Environmental and safety profiles of N-(4-phenoxyphenyl)benzenesulfonamide are also under scrutiny, with searches like "biodegradability of sulfonamides" gaining traction. Regulatory compliance and eco-friendly alternatives are hot topics, driving innovation in derivative development. Analytical methods such as HPLC and mass spectrometry are commonly employed to characterize this compound, addressing queries like "CAS 106149-18-2 analytical standards."
In summary, N-(4-phenoxyphenyl)benzenesulfonamide (CAS No. 106149-18-2) exemplifies the intersection of chemistry and applied sciences. Its versatility in drug design, material engineering, and sustainable chemistry ensures its continued relevance. As research progresses, emerging keywords like "high-performance sulfonamides" and "phenoxy-phenyl synergy" will likely shape future explorations of this multifaceted compound.
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